molecular formula C38H20N4O B12822688 9,9'-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile)

9,9'-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile)

Cat. No.: B12822688
M. Wt: 548.6 g/mol
InChI Key: JTBBDGFZTOWANR-UHFFFAOYSA-N
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Description

9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile) is a complex organic compound with a unique structure that combines dibenzofuran and carbazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile) typically involves the coupling of dibenzofuran and carbazole derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or dimethylformamide) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile) involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as a host material that facilitates energy transfer processes, enhancing the efficiency and stability of devices. The molecular structure allows for efficient charge transport and exciton formation, which are crucial for the performance of OLEDs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile) is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications requiring high triplet energy and efficient charge transport .

Properties

Molecular Formula

C38H20N4O

Molecular Weight

548.6 g/mol

IUPAC Name

9-[8-(2-cyanocarbazol-9-yl)dibenzofuran-2-yl]carbazole-2-carbonitrile

InChI

InChI=1S/C38H20N4O/c39-21-23-9-13-29-27-5-1-3-7-33(27)41(35(29)17-23)25-11-15-37-31(19-25)32-20-26(12-16-38(32)43-37)42-34-8-4-2-6-28(34)30-14-10-24(22-40)18-36(30)42/h1-20H

InChI Key

JTBBDGFZTOWANR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC5=C(C=C4)OC6=C5C=C(C=C6)N7C8=CC=CC=C8C9=C7C=C(C=C9)C#N)C=C(C=C3)C#N

Origin of Product

United States

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